benzyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Benzyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C29H26N4O4 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.19540532 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Techniques : Research has shown the use of similar compounds in the efficient synthesis of heterocycles like pyrazoles and pyrimidines. These methods involve cyclocondensation with bifunctional heteronucleophiles, leading to compounds with masked or unmasked aldehyde functionality (Mahata et al., 2003).
Molecular Structure Analysis : Studies have been conducted on compounds such as 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, which have a similar structure. These studies include detailed characterization by IR-NMR spectroscopy and X-ray diffraction, providing insights into their molecular geometry and electronic properties (Inkaya et al., 2012).
Biological Activities
Anti-Inflammatory and Cytotoxic Activities : Compounds structurally related to benzyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been synthesized and tested for biological activities. For example, thiazolo[3,2‐a]pyrimidines showed significant anti-inflammatory activity, with some derivatives demonstrating notable potency (Tozkoparan et al., 1998).
Antimicrobial and Insecticidal Potential : Synthesized pyrimidine-linked pyrazole derivatives have been evaluated for their antimicrobial and insecticidal activities, indicating potential applications in pest control and infection management (Deohate & Palaspagar, 2020).
Chemical Properties and Applications
Reactivity with Nitrogen Nucleophiles : Studies have explored the reactivity of compounds with similar structures toward various nitrogen nucleophiles. These reactions have led to the formation of diverse derivatives like pyrazole, isoxazole, pyrimidine, triazine, and others, highlighting their versatility in chemical synthesis (Mohareb et al., 2004).
Application in Surface Coating and Printing Ink : Research has shown the successful incorporation of pyrimidine derivatives into polyurethane varnish and printing ink, enhancing their antimicrobial effects. This implies potential applications in surface coatings with added antimicrobial properties (El‐Wahab et al., 2015).
Properties
IUPAC Name |
benzyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-19-25(28(34)37-18-20-9-5-3-6-10-20)27(31-29(35)30-19)24-17-33(22-11-7-4-8-12-22)32-26(24)21-13-15-23(36-2)16-14-21/h3-17,27H,18H2,1-2H3,(H2,30,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJYTQOFPYUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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